3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is an organic compound that features both an amino group and a boronic ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol typically involves the use of 2-aminopyridine-5-boronic acid pinacol ester as a key intermediate . This intermediate can be synthesized through a microwave-assisted one-pot cyclization/Suzuki coupling approach, which is known for its efficiency and rapid reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of microwave-assisted synthesis and Suzuki coupling reactions would be advantageous in an industrial context due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The boronic ester group can be reduced to form boronic acids.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Boronic acids.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol involves its ability to participate in various chemical reactions due to the presence of both an amino group and a boronic ester group. The amino group can act as a nucleophile, while the boronic ester group can participate in Suzuki coupling reactions, forming carbon-carbon bonds. These properties make the compound versatile in organic synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Uniqueness
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and high stability.
Properties
IUPAC Name |
3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)7-5-14-6-8(13)9(7)15/h5-6H,13H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUZJZWRZESHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC=C(C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.